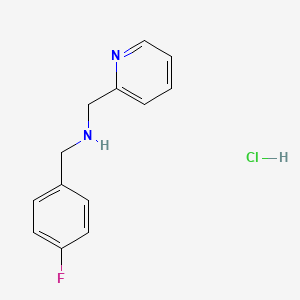

![molecular formula C7H8N2S B1621674 3,6-Dimethylimidazo[2,1-b]thiazole CAS No. 25944-60-9](/img/structure/B1621674.png)

3,6-Dimethylimidazo[2,1-b]thiazole

Descripción general

Descripción

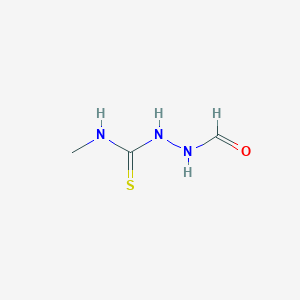

3,6-Dimethylimidazo[2,1-b]thiazole is a chemical compound with the molecular formula C7H8N2S . Its molecular weight is 152.22 . The compound is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for 3,6-Dimethylimidazo[2,1-b]thiazole is 1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

3,6-Dimethylimidazo[2,1-b]thiazole is a solid at room temperature .Aplicaciones Científicas De Investigación

1. Anticancer Application

- Summary of Application : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The compounds were tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

- Methods of Application : The cytotoxic ability of the compounds was tested on the mentioned cancer cells by XTT tests . Further anticancer activity studies were performed on MCF-7 cells with the compound 3j having the lowest IC 50 and highest SI values .

- Results or Outcomes : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

2. Antibacterial Application

- Summary of Application : Thiazole derivatives, including imidazo[2,1-b]thiazole, show significant antibacterial activity against various bacteria and pathogens . They play an important role in the pharmaceutical industry due to their unique properties .

- Methods of Application : The antibacterial activity of thiazole derivatives is typically evaluated using various processes against various bacteria and pathogens . For instance, a series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles was demonstrated and investigated for antibacterial activity against gram-positive and negative bacteria .

- Results or Outcomes : The antibacterial data found that some of the synthesized thiazole derivatives showed moderate activity against Escherichia coli .

3. Antifungal Application

- Summary of Application : Thiazole derivatives, including imidazo[2,1-b]thiazole, have been found to have significant antifungal properties . They are used in the treatment of various fungal infections .

- Methods of Application : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

- Results or Outcomes : The application of these compounds has been effective in suppressing skin infections caused by various fungi .

4. Phosphorescent Iridium Complexes

- Summary of Application : “3,6-Dimethylimidazo[2,1-b]thiazole” has been used as a primary ligand to synthesize phosphorescent iridium complexes .

- Methods of Application : The ligand was prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . This was then used to synthesize ten phosphorescent iridium complexes .

- Results or Outcomes : The synthesis resulted in ten different phosphorescent iridium complexes .

5. Analgesic and Anti-inflammatory Applications

- Summary of Application : Thiazole derivatives, including imidazo[2,1-b]thiazole, have been found to have significant analgesic and anti-inflammatory properties . They are used in the treatment of various conditions that cause pain and inflammation .

- Methods of Application : The analgesic and anti-inflammatory activities of thiazole derivatives are typically evaluated using various processes against various conditions . For instance, a series of novel thiazole derivatives was demonstrated and investigated for analgesic and anti-inflammatory activities .

- Results or Outcomes : The data found that some of the synthesized thiazole derivatives showed significant analgesic and anti-inflammatory activities .

6. Antituberculosis Applications

- Summary of Application : Imidazo[2,1-b]thiazole derivatives have been found to have significant antituberculosis properties . They are used in the treatment of tuberculosis .

- Methods of Application : The antituberculosis activity of imidazo[2,1-b]thiazole derivatives is typically evaluated using various processes against Mycobacterium tuberculosis .

- Results or Outcomes : The application of these compounds has been effective in suppressing the growth of Mycobacterium tuberculosis .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,6-dimethylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNKCPGTFXKLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398635 | |

| Record name | 3,6-Dimethylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylimidazo[2,1-b]thiazole | |

CAS RN |

25944-60-9 | |

| Record name | 3,6-Dimethylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)

![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)

![2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1621602.png)

![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)

![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)